molecular formula C22H21BrN2O4 B11239770 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

Cat. No.: B11239770
M. Wt: 457.3 g/mol
InChI Key: YQLTZVFQFIMFGF-UHFFFAOYSA-N
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Description

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that features a unique combination of indole and benzodioxepin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the bromo and formyl groups. The final step involves the coupling of the indole derivative with the benzodioxepin moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromo group.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Potentially used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, modulating their activity. The benzodioxepin structure could contribute to the compound’s overall bioactivity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide
  • 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]propionamide

Uniqueness

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is unique due to the specific combination of functional groups and structural motifs. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H21BrN2O4

Molecular Weight

457.3 g/mol

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

InChI

InChI=1S/C22H21BrN2O4/c1-14-7-20-21(29-6-2-5-28-20)8-15(14)10-24-22(27)12-25-11-16(13-26)18-9-17(23)3-4-19(18)25/h3-4,7-9,11,13H,2,5-6,10,12H2,1H3,(H,24,27)

InChI Key

YQLTZVFQFIMFGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O)OCCCO2

Origin of Product

United States

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